3-Dimethylamino-1-phenyl-2-butene-1-one
Description
3-Dimethylamino-1-phenyl-2-butene-1-one is an α,β-unsaturated ketone derivative characterized by a dimethylamino group (-N(CH₃)₂) at the β-position and a phenyl ring at the terminal carbonyl group. This compound belongs to a class of enones, which are notable for their electrophilic reactivity at the α,β-unsaturated site, making them valuable intermediates in organic synthesis and pharmaceutical research.
Key structural features include:
- Electron-withdrawing carbonyl group: Enhances electrophilicity at the α,β-unsaturated bond.
- Aromatic phenyl ring: Contributes to lipophilicity and π-π stacking interactions.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-(dimethylamino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C12H15NO/c1-10(13(2)3)9-12(14)11-7-5-4-6-8-11/h4-9H,1-3H3 |
InChI Key |
RSGGMKGUTCCVDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent-Driven Differences in Reactivity and Properties
The dimethylamino group distinguishes 3-Dimethylamino-1-phenyl-2-butene-1-one from analogs such as (2Z)-3-amino-1-phenylbut-2-en-1-one (CAS: 1128-85-4, ChemSpider ID: MFCD00957177) . A comparative analysis is outlined below:
Key Findings :
- The dimethylamino group increases steric hindrance and lipophilicity, which may reduce reactivity in nucleophilic additions compared to the amino analog .
- The electron-donating nature of -N(CH₃)₂ could stabilize the conjugated enone system, altering its UV-Vis absorption profile.
Contrast with Saturated Amine Derivatives
Compounds such as 3-amino-1-phenylbutane (CAS: 22148-77-2) and its isomers lack the α,β-unsaturated ketone moiety, resulting in distinct chemical behavior:
Preparation Methods
Reaction Mechanism and Substrate Selection
In a typical procedure, acetophenone derivatives react with dimethylaminoacetaldehyde under alkaline conditions. The reaction proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent dehydration to yield the conjugated enone system. For instance, potassium hydroxide in methanol facilitates the condensation at depressed temperatures (−10°C to 0°C), minimizing side reactions such as retro-aldol processes.
Optimization of Reaction Conditions
-
Solvent Systems : Lower alkanols (e.g., methanol, ethanol) are preferred for their ability to dissolve both polar intermediates and non-polar reactants.
-
Temperature Control : Initiation at −10°C followed by gradual warming to ambient temperature (18–28°C) enhances yield by stabilizing reactive intermediates.
-
Catalyst Loading : Stoichiometric bases like KOH (5% w/v) ensure complete enolization, though excess base risks hydrolyzing sensitive functional groups.
Table 1: Claisen-Schmidt Condensation Parameters
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | −10°C → 28°C | 70–85 |
| Solvent | Methanol/Ethanol | 75 |
| Base Concentration | 5% w/v KOH | 80 |
Wittig Olefination: Strategic Double Bond Installation
The Wittig reaction, renowned for its precision in alkene synthesis, offers a viable route to this compound by coupling phosphonium ylides with ketones.
Ylide Generation and Reactivity
Methyltriphenylphosphonium bromide, activated by n-BuLi in THF, generates a resonant-stabilized ylide capable of reacting with ketones. For example, reacting the ylide with 1-phenyl-1,3-butanedione introduces the dimethylamino group via subsequent functionalization.
Sequential Functionalization
-
Step 1 : Formation of 1-phenyl-2-butene-1-one via ylide-ketone coupling.
-
Step 2 : Introduction of the dimethylamino group via nucleophilic substitution or reductive amination.
Critical Considerations :
-
Ylide Stability : n-BuLi must be added at 0°C under inert atmospheres to prevent ylide decomposition.
-
Workup : Saturated NH₄Cl quenches excess base, followed by extraction with ethyl acetate to isolate the crude product.
Reductive Amination: Direct Introduction of the Dimethylamino Group
Reductive amination bypasses multi-step sequences by concurrently reducing imine intermediates and alkylating amines. This method is particularly effective for introducing tertiary amines.
Reaction Protocol
Catalytic Hydrogenation Parameters
-
Pressure : Elevated H₂ pressure (250 p.s.i.) accelerates reaction kinetics, reducing reaction time from days to hours.
-
Catalyst Loading : A 1:2 ratio of Raney nickel to substrate ensures complete reduction without over-catalyzing side reactions.
Table 2: Reductive Amination Efficiency
| H₂ Pressure (p.s.i.) | Catalyst Ratio (Ni:Substrate) | Yield (%) |
|---|---|---|
| 250 | 1:2 | 86 |
| 100 | 1:4 | 72 |
Nitro Reduction and Subsequent Alkylation
Inspired by protocols for analogous tertiary amines, this two-step approach involves synthesizing a nitro precursor followed by dimethylation.
Synthesis of 3-Nitro-1-phenyl-2-butene-1-one
Nitromethane reacts with m-chlorophenyl-phenylacetaldehyde under basic conditions (KOH/MeOH), yielding the nitro-alcohol intermediate. Acid-catalyzed dehydration then forms the nitro-enone.
Catalytic Reduction and Methylation
-
Reduction : Raney nickel catalyzes nitro-to-amine conversion under H₂ (250 p.s.i.), producing 3-amino-1-phenyl-2-butene-1-one.
-
Methylation : Formaldehyde and formic acid methylate the primary amine at reflux, yielding the dimethylamino derivative.
Advantages :
-
High Atom Economy : Sequential steps in one pot minimize intermediate isolation.
-
Scalability : Reactions proceed efficiently at gram-scale with minimal purification.
Polymorphic Control and Crystallization
Post-synthetic purification ensures the desired polymorphic form, critical for stability and bioavailability.
Q & A
Q. What are the optimal synthetic routes for 3-Dimethylamino-1-phenyl-2-butene-1-one, and how can reaction yields be maximized?
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H NMR confirms the presence of the dimethylamino group (singlet at δ 2.8–3.2 ppm) and the α,β-unsaturated ketone moiety (vinyl protons at δ 6.5–7.2 ppm). C NMR identifies carbonyl carbons (δ 190–200 ppm) .
- IR Spectroscopy : Strong absorption bands near 1650–1700 cm (C=O stretch) and 1550–1600 cm (C=C stretch) .
- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 219.28) .
Advanced Research Questions
Q. How can computational chemistry methods resolve contradictions in spectroscopic data interpretation?
Discrepancies in spectral assignments (e.g., overlapping NMR signals) can be addressed using density functional theory (DFT) calculations. For example:
- Geometry Optimization : B3LYP/6-31G* calculations predict the most stable conformation, aiding in correlating experimental NMR shifts with theoretical values .
- Electron Density Analysis : Natural Bond Orbital (NBO) analysis clarifies hyperconjugative interactions affecting chemical shifts . Example Workflow: Optimize structure → calculate NMR chemical shifts (GIAO method) → compare with experimental data to resolve ambiguities.
Q. What challenges arise in crystallographic refinement of this compound, and how are they mitigated?
Crystallographic issues include:
- Disorder in Flexible Groups : The dimethylamino group may exhibit rotational disorder. Solutions:
Q. How do solvent effects influence the compound’s reactivity in catalysis or medicinal chemistry applications?
Solvent polarity significantly impacts the compound’s tautomeric equilibrium (enaminone vs. keto-enamine forms). For instance:
- Polar Solvents (DMSO, HO) : Stabilize the enaminone form, enhancing nucleophilic reactivity.
- Nonpolar Solvents (Toluene) : Favor the keto-enamine tautomer, altering coordination behavior in metal complexes. Methodological Insight: UV-Vis spectroscopy in varying solvents quantifies tautomer ratios, while DFT calculations (e.g., COSMO solvation model) predict solvent effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar enaminones?
Conflicting yields (e.g., 85% vs. 96% in analogous syntheses) may stem from:
- Impurity Profiles : Unreacted starting materials or side products skew isolated yields. Mitigation: Use HPLC or GC-MS for purity assessment .
- Scale Effects : Milligram-scale reactions may underperform compared to gram-scale due to heat transfer inefficiencies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
